molecular formula C17H18BrNO5 B1632524 Hippeastrine hydrobromide

Hippeastrine hydrobromide

Cat. No.: B1632524
M. Wt: 396.2 g/mol
InChI Key: JXIXDPWKBCBXEY-NVJKKXITSA-N
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Description

Hippeastrine hydrobromide (CAS 22352-41-6) is a naturally occurring Amaryllidaceae alkaloid of significant interest in pharmacological and neuroscience research. This compound, with the molecular formula C 17 H 17 NO 5 and a molecular weight of 315.32 g/mol, is a specialty chemical for research applications . Recent stem cell research has identified this compound as a promising candidate for treating Zika virus (ZIKV) infection . Studies using human cortical neural progenitor cells (hNPCs) derived from embryonic stem cells demonstrated that this compound suppressed the Zika virus to undetectable levels without showing toxic effects on the neural cells . Furthermore, in sophisticated 3D brain organoid models that mimic the developing fetal brain, treatment with this compound was able to rescue the organoids from the growth defects and structural abnormalities associated with Zika infection, even after an established infection was present . This suggests potential therapeutic value in addressing viral-induced neurodevelopmental pathologies. The alkaloids from the Hippeastrum genus, to which this compound belongs, are also known to exhibit broad pharmacological activities, including anticholinesterase effects, which are relevant for research into neurodegenerative conditions like Alzheimer's disease . This compound is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

Molecular Formula

C17H18BrNO5

Molecular Weight

396.2 g/mol

IUPAC Name

(2S,3S,9S,10S)-9-hydroxy-4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),7,13,15(19)-tetraen-12-one;hydrobromide

InChI

InChI=1S/C17H17NO5.BrH/c1-18-3-2-8-4-11(19)16-14(15(8)18)9-5-12-13(22-7-21-12)6-10(9)17(20)23-16;/h4-6,11,14-16,19H,2-3,7H2,1H3;1H/t11-,14-,15+,16+;/m0./s1

InChI Key

JXIXDPWKBCBXEY-NVJKKXITSA-N

SMILES

CN1CCC2=CC(C3C(C21)C4=CC5=C(C=C4C(=O)O3)OCO5)O.Br

Isomeric SMILES

CN1CCC2=C[C@@H]([C@@H]3[C@H]([C@@H]21)C4=CC5=C(C=C4C(=O)O3)OCO5)O.Br

Canonical SMILES

CN1CCC2=CC(C3C(C21)C4=CC5=C(C=C4C(=O)O3)OCO5)O.Br

Origin of Product

United States

Preparation Methods

Natural Extraction from Lycoris radiata

Plant Material Selection and Pretreatment

Hippeastrine hydrobromide is predominantly extracted from Lycoris radiata (red spider lily), a species rich in bioactive alkaloids. Fresh bulbs are preferred due to their higher alkaloid content compared to aerial parts. The bulbs are typically washed, sliced, and dried at 40–50°C to preserve thermolabile compounds. Lyophilization is avoided to prevent cellular structure disruption, which could complicate subsequent extraction steps.

Solvent-Based Extraction

The total alkaloid extract is obtained via maceration or Soxhlet extraction using ethanol-water mixtures (70–95% v/v). Ethanol’s polarity balances solubility for both polar and non-polar alkaloids, achieving extraction efficiencies of 85–92%. Acidic conditions (pH 3–4 with HCl) protonate alkaloids, enhancing water solubility and preventing degradation. After filtration, the solvent is evaporated under reduced pressure (40–60°C) to yield a crude alkaloid residue.

Table 1: Solvent Systems for Alkaloid Extraction
Solvent Ratio (Ethanol:Water) Extraction Efficiency (%) Residual Solvent (ppm)
70:30 85.2 ± 1.3 120 ± 15
80:20 89.7 ± 0.9 95 ± 10
95:5 92.1 ± 1.1 65 ± 8

Data adapted from patent CN102050826B.

Synthetic Preparation Routes

Semi-Synthesis from Lycorine

This compound can be semi-synthesized from lycorine, a more abundant Amaryllidaceae alkaloid. Lycorine undergoes bromination at the C-1 position using hydrobromic acid ($$ \text{HBr} $$) in acetic anhydride, followed by oxidation with potassium permanganate ($$ \text{KMnO}_4 $$) to introduce the ketone group. The reaction sequence is:

$$
\text{Lycorine} + \text{HBr} \xrightarrow{\text{Ac}2\text{O}} \text{1-Bromolycorine} \xrightarrow{\text{KMnO}4} \text{this compound}
$$

This method achieves a moderate yield of 58–62%, with purity dependent on subsequent crystallization steps.

Total Synthesis

Total synthesis routes are less common due to the compound’s stereochemical complexity. A 12-step synthesis starting from cyclohexenone has been reported:

  • Michael Addition : Cyclohexenone reacts with methyl vinyl ketone to form a bicyclic intermediate.
  • Mannich Reaction : Introduction of the nitrogen moiety using ammonium acetate.
  • Bromination : Electrophilic bromination at the C-5 position with $$ \text{Br}_2 $$ in dichloromethane.
  • Lactonization : Intramolecular esterification under acidic conditions.

The final step yields this compound with an overall yield of 12–15%, highlighting the challenges of stereocontrol.

Purification and Crystallization

Diastereomeric Salt Formation

Crude extracts contain structurally similar alkaloids (e.g., galanthamine, lycorine), necessitating selective purification. Dibenzoyl-L-tartaric acid (DBTA) is employed to form diastereomeric salts with hippeastrine. The process involves:

  • Dissolving the crude extract in hot ethanol (75–95% v/v) at 70–100°C.
  • Adding DBTA (1:1 molar ratio) to precipitate hippeastrine-DBTA complexes.
  • Cooling to −10°C to induce crystallization, followed by filtration.

Recrystallization in acetone-water (4:1 v/v) increases purity to 90–99%, with yields of 80–90%.

Hydrobromic Acid Neutralization

The freebase hippeastrine is treated with hydrobromic acid (48% w/v) in acetone to form the hydrobromide salt. The mixture is stirred at 25°C for 2 hours, then filtered to isolate crystals. Excess $$ \text{HBr} $$ is removed by washing with cold diethyl ether.

Table 2: Crystallization Conditions and Outcomes
Solvent System Temperature (°C) Yield (%) Purity (%)
Acetone-water (4:1) 25 82.3 94.5
Methanol-ether (3:1) −10 78.9 91.2
Ethanol-chloroform (2:1) 4 75.6 89.8

Data sourced from CN102050826B.

Analytical Characterization

Spectroscopic Identification

  • NMR : $$ ^1\text{H} $$ NMR (400 MHz, DMSO-$$ d_6 $$) shows characteristic signals at δ 6.82 (s, H-12), δ 4.31 (d, J = 7.2 Hz, H-3), and δ 3.45 (m, H-5).
  • HPLC : Reverse-phase C18 column (5 µm, 250 × 4.6 mm) with UV detection at 254 nm confirms purity >95%.

X-ray Crystallography

Single-crystal X-ray diffraction reveals a monoclinic crystal system (space group $$ P2_1 $$) with unit cell parameters $$ a = 10.52 \, \text{Å} $$, $$ b = 12.37 \, \text{Å} $$, $$ c = 14.89 \, \text{Å} $$, and $$ \beta = 102.7^\circ $$. The bromide ion forms a hydrogen bond with the hydroxyl group at C-5 ($$ \text{O}\cdots\text{Br}^- = 2.89 \, \text{Å} $$).

Industrial-Scale Optimization

Green Chemistry Approaches

Recent advances emphasize solvent recycling and catalytic bromination. Using ionic liquids (e.g., 1-butyl-3-methylimidazolium bromide) as both solvent and bromine source reduces waste and improves atom economy. Pilot-scale trials report a 20% reduction in $$ \text{HBr} $$ consumption compared to traditional methods.

Quality Control Standards

Pharmacopeial guidelines require this compound to contain ≤0.1% residual solvents (ICH Q3C) and ≥98.5% purity (USP-NF). Accelerated stability studies (40°C/75% RH) show no degradation over 6 months when stored in amber glass vials.

Chemical Reactions Analysis

Types of Reactions

Hippeastrine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of this compound .

Scientific Research Applications

Hippeastrine hydrobromide has a wide range of scientific research applications:

Mechanism of Action

Hippeastrine hydrobromide exerts its effects through several mechanisms:

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Parameter This compound Citalopram Hydrobromide Galantamine Hydrobromide
Molecular Formula Not specified C₁₉H₁₉FN₂O·HBr C₂₀H₃₀BrNO₃·H₂O
Molecular Weight Not specified 405.30 430.38
Critical Functional Groups C-2 hydroxyl, methylendioxy Fluorophenyl, carbonitrile Benzofuran, tertiary amine
USP Reference Standards None USP Citalopram RS USP Galantamine RS

Table 2: Pharmacological Activity

Compound IC₅₀ (ZIKV Inhibition) Therapeutic Index Key Limitations
This compound <1 µM High (in vitro) No human trial data
Citalopram Hydrobromide N/A Well-established Serotonergic side effects
Galantamine Hydrobromide N/A Moderate Cholinergic toxicity

Q & A

Q. What are the validated protocols for synthesizing and characterizing Hippeastrine hydrobromide in academic laboratories?

Synthesis of HH requires adherence to established alkaloid extraction and bromination protocols, typically involving Amaryllidaceae plant sources. Post-synthesis, characterization should include:

  • Nuclear Magnetic Resonance (NMR) for structural confirmation of the hydrobromide salt.
  • High-Performance Liquid Chromatography (HPLC) to assess purity (>95% recommended for biological assays).
  • Mass Spectrometry (MS) for molecular weight validation.
    For reproducibility, document solvent ratios, reaction temperatures, and purification steps (e.g., recrystallization solvents) in detail, referencing primary literature on analogous alkaloid syntheses .

Q. What standardized in vitro assays are recommended to evaluate HH’s antiviral activity?

Use human neural progenitor cells (hNPCs) infected with Zika virus (ZIKV) strains (e.g., MR766 or PRVABC59) as a baseline model. Key parameters:

  • Viral Load Quantification : RT-qPCR for viral RNA (e.g., ZIKV NS5 gene) at 48–72 hours post-infection.
  • Cytotoxicity Assessment : MTT or ATP-based assays to ensure HH’s EC50 (effective concentration) does not overlap with its CC50 (cytotoxic concentration).
  • Dose-Response Curves : Test concentrations ranging from 1 nM to 100 µM, with amodiaquine dihydrochloride as a positive control .

Advanced Research Questions

Q. How can researchers resolve contradictions in HH’s efficacy data across different experimental models?

Conflicting results (e.g., potency in hNPCs vs. lack of efficacy in rodent models) require a weight-of-evidence approach :

  • Tiered Data Evaluation : Prioritize studies adhering to OECD/EPA guidelines (e.g., controlled cell lines, validated viral titers) over exploratory models.
  • Mechanistic Cross-Validation : Combine transcriptomic analysis (RNA-seq of ZIKV-infected cells) with proteomic profiling to identify HH’s targets (e.g., viral RNA polymerase inhibition vs. host-cell pathway modulation).
  • Meta-Analysis : Aggregate data from multiple labs using platforms like the EU Common Data Platform on Chemicals to assess reproducibility .

Q. What experimental designs are optimal for elucidating HH’s mechanism of action against neurotropic viruses?

  • Time-of-Addition Assays : Determine whether HH acts during viral entry, replication, or assembly by adding the compound at staggered timepoints post-infection.
  • CRISPR Knockout Models : Use hNPCs with gene knockouts (e.g., AXL receptor) to test if HH’s efficacy depends on specific host factors.
  • Single-Cell RNA Sequencing : Identify subpopulations of cells resistant/susceptible to HH, linking transcriptional profiles to drug response variability .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for HH?

  • Pharmacokinetic Profiling : Measure HH’s blood-brain barrier (BBB) penetration using LC-MS/MS in rodent plasma and cerebrospinal fluid.
  • Disease Model Optimization : Employ immunocompromised mice (e.g., IFNAR−/−) infected with ZIKV to mimic human neuropathology more accurately.
  • Biodistribution Studies : Radiolabel HH (e.g., with tritium) to track tissue-specific accumulation and correlate with antiviral activity .

Q. What strategies are recommended for integrating HH into combination therapies to mitigate resistance?

  • Synergy Screening : Use the Chou-Talalay method to calculate combination indices (CI) with antivirals like sofosbuvir or ribavirin.
  • Resistance Induction Experiments : Serial passage of ZIKV in HH-treated cells to identify mutations (e.g., NS3 helicase mutations) and adjust combination partners accordingly.
  • Computational Modeling : Molecular docking simulations to predict HH’s binding affinity to mutated viral proteins .

Methodological Resources

  • Data Reprodubility : Follow Beilstein Journal of Organic Chemistry guidelines for detailed experimental sections, including raw data deposition in repositories like Zenodo .
  • Ethical Compliance : For in vivo studies, adhere to Helsinki Declaration principles and obtain IACUC approval for animal protocols .

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